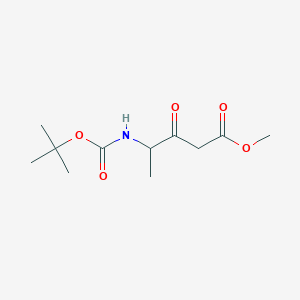

4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester

Description

Chemical Structure and Properties 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester (CAS 101669-78-7) is a protected amino acid derivative characterized by:

- A tert-butoxycarbonyl (Boc) group at the 4-position, which shields the amine functionality during synthetic processes .

- A 3-oxo (ketone) group at the third carbon and a methyl ester at the terminal carboxyl group .

- Physical Properties: Solid state, melting point 45–48°C, solubility in dichloromethane (DCM), ethyl acetate, and methanol .

Applications

This compound is widely used in:

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMITWDFQTIEUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460225 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101669-78-7 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis

The conventional two-step approach involves:

-

Boc protection of the amine.

-

Esterification of the carboxylic acid.

This method offers modularity but requires intermediate purification. For instance, δ-N-Boc-amino-β-ketoesters synthesized via LiHMDS addition to N-Boc imines are isolated and stored before esterification, achieving 70–80% overall yields.

One-Pot Synthesis

Recent advances enable one-pot protocols by combining Boc protection and esterification. A TiCl₄-mediated reaction with Chan’s diene (bis-silyl enolether of methyl acetoacetate) allows sequential addition and cyclization, yielding 61% of the target compound without intermediate isolation. However, side reactions (e.g., over-oxidation) reduce yields compared to stepwise methods.

Catalytic and Enantioselective Approaches

Organocatalytic methods have revolutionized asymmetric synthesis. Using L-proline-derived catalysts, γ-position-selective Mannich reactions generate enantiomerically enriched δ-N-Boc-amino-β-ketoesters (up to 94% ee). Key parameters include:

-

Catalyst loading: 10 mol%

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: –20°C

Mechanistic Insight: The catalyst facilitates enamine formation, directing nucleophilic attack to the γ-position of α,β-unsaturated ketones (Fig. 1B).

Industrial-Scale Production and Optimization

Industrial protocols prioritize cost-efficiency and scalability. Continuous flow reactors minimize side reactions during Boc deprotection (e.g., using HCl/dioxane), achieving 95% conversion in <2 hours. Critical parameters include:

-

Residence time: 60 minutes

-

Temperature: 25°C

-

HCl concentration: 4 M

Post-synthesis, crystallization from ethyl acetate/hexane mixtures enhances purity to >99%, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Amines, alcohols, thiols

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Amides, esters, thioesters

Scientific Research Applications

Peptide Synthesis

4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester is predominantly used in peptide synthesis. The stability of the Boc protecting group allows for selective deprotection under mild acidic conditions, making it ideal for forming peptide bonds. This compound enables the construction of complex peptides with specific sequences, which are crucial for drug development and biological research .

Drug Discovery

In drug discovery, compounds similar to this compound have been utilized as building blocks for peptidomimetics. These molecules mimic peptides but offer improved stability against enzymatic degradation, enhancing their bioavailability and therapeutic potential. The incorporation of such compounds into drug candidates can lead to novel therapies with reduced side effects .

Organic Synthesis

The compound is also employed in various organic reactions due to its reactivity. It can undergo oxidation to form corresponding carboxylic acids or be reduced to alcohols using reagents like sodium borohydride or lithium aluminum hydride. Additionally, it can participate in nucleophilic substitution reactions where nucleophiles replace the methoxy group.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful application of this compound in synthesizing peptide therapeutics aimed at targeting specific diseases. The ability to selectively remove the Boc group facilitated the formation of active peptides that exhibited promising biological activity against cancer cells.

Case Study 2: Structural Analogs

Research has shown that structural analogs of this compound can be designed to enhance pharmacological properties. For instance, modifications to the Boc group or the ester moiety have led to compounds with improved solubility and metabolic stability, making them suitable candidates for further development in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester involves the cleavage of the Boc group under acidic conditions, revealing the free amino group. This free amino group can then participate in various biochemical reactions, such as peptide bond formation. The Boc group provides stability during synthesis and can be selectively removed when needed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Non-Boc-Protected Oxo Esters

Table 1: Key Differences in Structure and Reactivity

Notes:

- Boc Protection: The Boc group in this compound enhances amine stability, enabling controlled deprotection . In contrast, non-protected esters (e.g., 3-oxopentanoic acid methyl ester) are more reactive but lack selectivity in multi-step syntheses .

- Reactivity: The 3-oxo group in all compounds facilitates nucleophilic additions (e.g., enolate formation), but the Boc group reduces undesired side reactions at the amine site .

- Physical State: The Boc-protected compound is a solid (mp 45–48°C), whereas 3-oxopentanoic acid methyl ester is liquid at room temperature (mp -35°C), impacting handling and storage .

Comparison with Other Boc-Protected Amino Acid Derivatives

Key Observations :

- Structural Flexibility : The Boc group is versatile across diverse backbones (linear, cyclic, branched). The 3-oxo group in the target compound provides a reactive site for further functionalization, unlike simpler Boc-protected amines (e.g., N-Boc-glycine) .

- Synthetic Utility : Boc-protected compounds are critical in multi-step syntheses. For example, the target compound’s ketone group allows for subsequent reductions or condensations, enabling access to chiral centers or heterocycles .

Research Findings and Industrial Relevance

- Enzymatic Studies: Non-Boc oxo esters (e.g., 2-oxobutyric acid methyl ester) are used in transaminase assays to study enzyme kinetics . The Boc-protected analogue is less common in such studies due to steric hindrance from the Boc group.

- Drug Development : Boc-protected intermediates are preferred in antiplasmodial and hemostatic drug research due to their stability and controlled reactivity .

- Commercial Availability: The target compound is supplied by Glentham Life Sciences and Santa Cruz Biotechnology, highlighting its industrial demand .

Biological Activity

4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester is a compound widely used in organic synthesis, particularly in peptide synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amino group, enhances its stability and reactivity, making it an essential intermediate in various biochemical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be represented as follows:

Key Features:

- Boc Protection: The Boc group protects the amino functionality from premature reactions.

- Ester Group: The methyl ester facilitates further chemical modifications and biological interactions.

The biological activity of this compound is primarily attributed to the cleavage of the Boc group under acidic conditions, which releases the free amino group. This free amino group can participate in peptide bond formation or other biochemical reactions crucial for synthesizing biologically active compounds .

Peptide Synthesis

This compound is extensively utilized in peptide synthesis due to its stability and ease of deprotection. The Boc protecting group allows for selective removal under mild acidic conditions, facilitating the synthesis of complex peptides without compromising the integrity of sensitive functional groups.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as intermediates in the synthesis of enzyme inhibitors. For example, compounds derived from this structure have shown potential as inhibitors for various proteases, which are critical targets in drug development for diseases such as cancer and HIV .

Case Studies

-

Synthesis of Dipeptidyl Peptidase IV Inhibitors:

A study highlighted the use of this compound in synthesizing dipeptidyl peptidase IV inhibitors, which are important for managing type 2 diabetes. The ability to modify the Boc-protected amino acid led to compounds with enhanced biological activity and specificity . -

Antimicrobial Activity:

Another investigation focused on derivatives of this compound, revealing significant antimicrobial properties against various bacterial strains. The structural modifications facilitated by the Boc protection allowed for the exploration of different biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Protecting Group | Stability | Applications |

|---|---|---|---|

| This compound | Boc | High | Peptide synthesis, enzyme inhibitors |

| 4-(N-Cbz-amino)-3-oxo-pentanoic Acid Methyl Ester | Cbz | Moderate | Peptide synthesis |

| 4-(N-Fmoc-amino)-3-oxo-pentanoic Acid Methyl Ester | Fmoc | High | Peptide synthesis |

Uniqueness: The Boc protecting group offers superior stability and ease of removal compared to Cbz and Fmoc groups, making it particularly advantageous for sensitive reactions where mild conditions are required .

Q & A

Q. What are the common synthetic routes for preparing 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step approach involving Boc-protection of the amine group and subsequent esterification. A method analogous to β-keto ester synthesis (e.g., methyl 3-oxo-pentanoate) involves coupling a Boc-protected amino acid derivative with a β-keto ester precursor under mild acidic or basic conditions. For example, methyl bromoacetate can react with propionitrile in a one-step nucleophilic substitution to form the β-keto ester backbone . Optimization includes controlling temperature (0–25°C), using anhydrous solvents (e.g., DCM), and monitoring pH to prevent premature deprotection of the Boc group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify the Boc group (δ ~1.4 ppm for tert-butyl protons), the ester methyl group (δ ~3.6 ppm), and the β-keto carbonyl (δ ~200–210 ppm for C).

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1680 cm (β-keto C=O) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H] at m/z 274.13 for CHNO) and fragments corresponding to Boc cleavage .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, methanol, ethyl acetate) but poorly soluble in water. This solubility profile necessitates the use of organic solvents for reactions, with methanol often employed for kinetic studies due to its polarity. Storage at 4°C in anhydrous conditions prevents hydrolysis of the ester or Boc group. For aqueous-phase applications, co-solvents (e.g., DMSO) or micellar catalysts may be required .

Advanced Research Questions

Q. How can this compound be utilized in solid-phase peptide synthesis (SPPS) to ensure orthogonal protection strategies?

The methyl ester serves as a temporary protecting group for the carboxylic acid, while the Boc group protects the amine. In SPPS, the compound is coupled to a resin-bound peptide chain using coupling agents (e.g., HATU/DIPEA). The Boc group is selectively removed with trifluoroacetic acid (TFA, 20–50% in DCM), leaving the methyl ester intact. Post-synthesis, the ester is hydrolyzed under basic conditions (e.g., NaOH/MeOH) to reveal the free carboxylic acid. This orthogonal approach minimizes side reactions during iterative coupling cycles .

Q. What strategies mitigate side reactions during nucleophilic additions to the β-keto ester moiety?

The β-keto ester’s electrophilic carbonyl is prone to unwanted enolate formation or over-alkylation. To control reactivity:

Q. How can analytical chromatography resolve discrepancies in reported physical properties (e.g., melting point)?

Discrepancies in melting points (e.g., 45–48°C vs. −35°C for related compounds) may arise from polymorphic forms or impurities. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) identifies impurities, while differential scanning calorimetry (DSC) confirms polymorphic transitions. Cross-referencing with GC-MS data ensures the absence of volatile by-products .

Q. What methodologies ensure stability of the Boc group during prolonged storage or acidic reaction conditions?

The Boc group is acid-labile but stable under basic conditions. For long-term storage, keep the compound desiccated at 4°C. During reactions involving acids (e.g., TFA deprotection), limit exposure time (<1 hour) and neutralize promptly with a weak base (e.g., NaHCO). Pre-purification via flash chromatography removes residual acids that could accelerate decomposition .

Q. How can computational modeling predict reactivity in complex synthetic pathways involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the β-keto ester. Molecular dynamics simulations predict solvent effects on reaction rates. These tools guide solvent selection (e.g., THF vs. DMF) and catalyst design (e.g., chiral auxiliaries for enantioselective synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.